molecular formula C18H19N5O B2521237 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide CAS No. 2034463-08-4

4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide

Cat. No.: B2521237
CAS No.: 2034463-08-4
M. Wt: 321.384
InChI Key: CVMOUURAVVSIIT-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide is a synthetic organic compound that features a unique combination of phenyl, pyridinyl, and triazolyl groups

Scientific Research Applications

4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyridinyl group:

    Formation of the butanamide backbone: The final step involves the coupling of the phenyl group with the triazole-pyridinyl intermediate to form the butanamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(10-4-8-15-6-2-1-3-7-15)20-12-16-14-23(22-21-16)17-9-5-11-19-13-17/h1-3,5-7,9,11,13-14H,4,8,10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMOUURAVVSIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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